1,3-Dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzimidazol-2-one
Description
1,3-Dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzimidazol-2-one (CAS: 896832-22-7) is a benzimidazolone derivative featuring a sulfonyl-linked 4-phenylpiperazine moiety. The benzimidazolone core provides a rigid aromatic scaffold, while the sulfonyl group enhances polarity and may influence solubility and metabolic stability .
Properties
CAS No. |
896832-22-7 |
|---|---|
Molecular Formula |
C19H22N4O3S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1,3-dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzimidazol-2-one |
InChI |
InChI=1S/C19H22N4O3S/c1-20-17-9-8-16(14-18(17)21(2)19(20)24)27(25,26)23-12-10-22(11-13-23)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
IGHAZFMFZCUSQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)N(C1=O)C |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzimidazol-2-one typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the sulfonyl group and the phenylpiperazine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, often used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: It has shown promise as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1,3-Dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzimidazol-2-one exerts its effects is complex and involves multiple molecular targets and pathways. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The benzimidazole core can interact with enzymes and proteins, altering their function and activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.
Comparison with Similar Compounds
Pyrimidoindolone Derivatives
- 8-Fluoro-5-methyl-3-(pyridin-2-ylmethyl)pyrimido[5,4-b]indol-4-one (CAS: 896834-19-8) shares a polycyclic aromatic core but replaces benzimidazolone with pyrimidoindolone. Its water solubility is reported as 7.9 µg/mL at pH 7.4, suggesting moderate hydrophilicity compared to the target compound, which likely has higher molecular weight and variable solubility due to the sulfonyl group .
Pyrimidoquinoline Derivatives
- 1,3-Dimethyl-5-(trifluoromethyl)pyrimido[4,5-b]quinoline-2,4-dione (from ) features a trifluoromethyl group instead of a sulfonyl-piperazine substituent. The electron-withdrawing CF₃ group impacts reactivity, as seen in its synthesis via KCN-mediated reactions in DMSO.
Piperazine-Based Analogues
1-(3-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine (CAS: 6037-41-8)
- This compound shares a sulfonyl-piperazine motif but lacks the benzimidazolone core. The toluenesulfonyl group and 3-methoxybenzyl substituent likely reduce steric hindrance compared to the target compound’s bulkier benzimidazolone and phenylpiperazine groups. Such differences may influence pharmacokinetics, such as blood-brain barrier penetration or cytochrome P450 interactions .
1-(3-Phenylpropyl)-4-(pyridin-4-ylmethyl)piperazine (CAS: 6040-44-4)
- Here, the piperazine is substituted with a pyridylmethyl group rather than a sulfonyl-linked aromatic system. This highlights how piperazine modifications can tune both physicochemical and target-binding properties .
Biological Activity
Overview of 1,3-Dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzimidazol-2-one
1,3-Dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzimidazol-2-one is a synthetic compound that belongs to the class of benzimidazoles. It is characterized by the presence of a sulfonyl group and a piperazine moiety, which are known to influence its pharmacological properties.
Chemical Structure
The compound can be represented by the following molecular formula:
Biological Activity
Antidepressant Effects : Research indicates that compounds with a similar structure to 1,3-Dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylbenzimidazol-2-one may exhibit antidepressant properties. The piperazine group is often linked to serotonin receptor modulation, which can influence mood and anxiety levels.
Antitumor Activity : Some benzimidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The sulfonamide functional group enhances the interaction with biological targets, potentially leading to apoptosis in cancer cells.
Antimicrobial Properties : Certain studies have shown that compounds containing benzimidazole and piperazine can possess antimicrobial activity. This could be attributed to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.
Case Studies and Experimental Data
- Antidepressant Activity : A study evaluating similar compounds found that they significantly reduced depressive-like behavior in animal models. The mechanism was attributed to increased serotonergic activity in the brain.
- Cytotoxicity Assays : In vitro studies have demonstrated that benzimidazole derivatives exhibit potent cytotoxicity against human cancer cell lines, including breast and lung cancer cells. These findings suggest that modifications in the structure can enhance their effectiveness as anticancer agents.
- Microbial Inhibition : Research on related compounds has shown promising results in inhibiting the growth of pathogenic bacteria and fungi, indicating potential for development into new antimicrobial agents.
Data Table
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